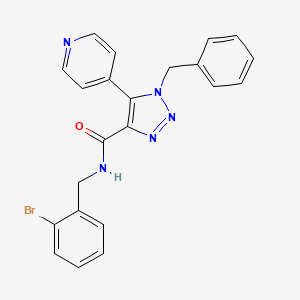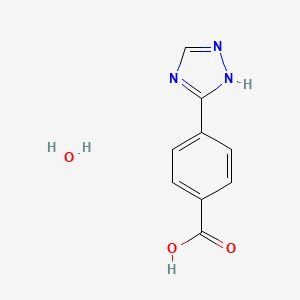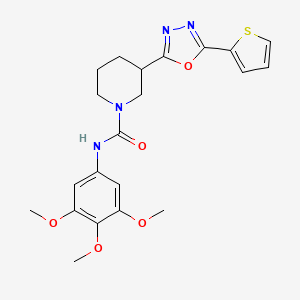
C22H18BrN5O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound C22H18BrN5O, also known as 2-[5-(2-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylphenyl)propanamide, has a molecular weight of 448.31522 g/mol . The SMILES string representation of this compound is CC(C(=O)Nc1ccccc1c2ccccc2)n3nnc(n3)c4ccccc4Br .
Synthesis Analysis
The synthesis of such compounds typically involves complex chemical reactions. Retrosynthetic analysis, a technique frequently used in organic synthesis, could be applied here . This process involves working backward from the target molecule, breaking it down into simpler precursor molecules . Computational tools like AiZynthFinder can assist in retrosynthetic planning .Molecular Structure Analysis
The molecular structure of a compound like C22H18BrN5O can be analyzed using various techniques. Quantum chemistry, force field and molecular dynamics methods, and structural correlation are some of the basic ideas, theories, and methods used for structure analysis and molecular modeling .Chemical Reactions Analysis
The chemical reactions involving C22H18BrN5O can be analyzed using various methods. Acid-base reactions in aqueous solutions are some of the most important processes in chemical and biological systems . Complex ion equilibria and complexometric titrations are also relevant in the analysis of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like C22H18BrN5O can be analyzed using various techniques. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Thermal analysis techniques like Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can also be used .科学的研究の応用
Cyclo[18]carbon Discovery and Applications
Cyclo[18]carbon (C18), a unique carbon allotrope, has been synthesized successfully, unveiling a new form of carbon's chemistry. This discovery provides insights into the chemical structure, potential applications, and challenges for future research. Cyclo[18]carbon's creation has paved the way for exploring its applications in various scientific fields, including materials science and nanotechnology (Rahman & Edvinsson, 2020).
Synthesis Techniques
The synthesis of cyclo[18]carbon, a derivative of C18, has been achieved through debromination, yielding a higher purity than previous methods. This synthesis method is crucial for understanding and creating more efficient production techniques, which can influence the development of applications in molecular devices and materials science (Scriven et al., 2020).
Advancements in C1 Catalysis
C1 catalysis, involving simple carbon-containing compounds, has seen significant advancements, particularly in heterogeneous catalysis. This research field is vital for the transformation of CO, CO2, and CH4 into high-value-added chemicals, impacting environmental and energy sustainability. The developments in C1 catalysis could provide new pathways for utilizing C22H18BrN5O in catalytic processes (Bao et al., 2019).
C2N Frameworks and Their Properties
The C2N framework, a member of the CnNm family, offers unique properties due to its high polarity and good thermal and chemical stability. This framework could be relevant for C22H18BrN5O in applications related to gas sorption, energy storage, and biotechnology, providing a new perspective in material science and engineering (Tian et al., 2020).
Molecular Devices Using Cyclo[18]carbon
The electron transport properties of cyclo[18]carbon in molecular devices have been studied. This research opens up potential applications in next-generation molecular devices, where C22H18BrN5O could play a role in designing advanced electronic components (Zhang et al., 2020).
Safety and Hazards
The safety and hazards associated with a compound are typically determined by its physical and chemical properties, as well as its interactions with biological systems. Safety Data Sheets (SDS) provide comprehensive information about the potential hazards of a compound and the appropriate safety precautions .
将来の方向性
The future directions in the research and application of a compound like C22H18BrN5O could involve further exploration of its physical and chemical properties, synthesis methods, and potential applications. Emerging technologies within IEEE have identified several focus areas that could be relevant . Additionally, the use of tools like Connected Papers can help in identifying the most relevant prior and derivative works .
特性
IUPAC Name |
1-benzyl-N-[(2-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O/c23-19-9-5-4-8-18(19)14-25-22(29)20-21(17-10-12-24-13-11-17)28(27-26-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIILPCBOXRUCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Br)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl}benzonitrile](/img/structure/B2402748.png)
![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)


![4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2402755.png)
![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)
![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide](/img/structure/B2402758.png)


![N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2402762.png)
![2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402763.png)